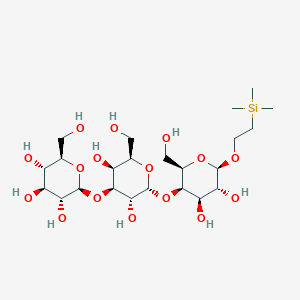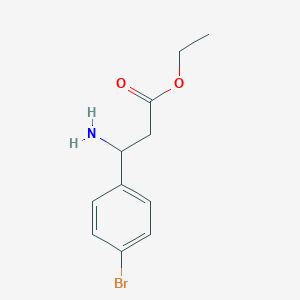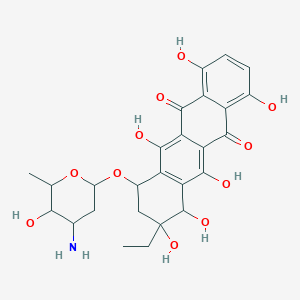![molecular formula C12H17NO2 B233066 Ácido 4-[bencil(metil)amino]butanoico CAS No. 188132-01-6](/img/structure/B233066.png)
Ácido 4-[bencil(metil)amino]butanoico
Descripción general
Descripción
“4-[Benzyl(methyl)amino]butanoic acid” is a chemical compound with the empirical formula C16H23NO4 . It is functionally related to butyric acid and gamma-aminobutyric acid .
Molecular Structure Analysis
The molecular structure of “4-[Benzyl(methyl)amino]butanoic acid” can be represented by the SMILES string CC(C)(C)OC(=O)N(CCCC(O)=O)Cc1ccccc1 . This structure is also available as a 2D Mol file or as a computed 3D SD file .
Aplicaciones Científicas De Investigación
Química medicinal: Síntesis de amidas
Ácido 4-[bencil(metil)amino]butanoico: se utiliza en la síntesis de amidas a través de su reacción con cloruros de ácido . Este proceso es crucial en la química medicinal para el desarrollo de diversos productos farmacéuticos, incluidos analgésicos y anticonvulsivos.
Agricultura: Regulación del crecimiento de las plantas
En la agricultura, este compuesto puede servir como precursor en la síntesis de reguladores del crecimiento de las plantas. Estas sustancias pueden alterar los patrones de crecimiento de las plantas, mejorando potencialmente los rendimientos de los cultivos y la resistencia a las plagas .
Ciencia de materiales: Síntesis de polímeros
Los grupos funcionales del compuesto lo convierten en un candidato para aplicaciones de síntesis de polímeros en la ciencia de los materiales. Se puede utilizar para crear polímeros novedosos con propiedades mecánicas y químicas específicas para uso industrial .
Ciencia ambiental: Estudios de biodegradación
This compound: podría estudiarse por sus propiedades de biodegradación. Comprender su descomposición en condiciones ambientales puede ayudar a evaluar su impacto en los ecosistemas e informar el desarrollo de materiales ecológicos .
Bioquímica: Inhibición enzimática
Este compuesto puede actuar como un inhibidor enzimático, proporcionando una herramienta para que los bioquímicos estudien las vías metabólicas y las enfermedades relacionadas con las enzimas. Podría ayudar a identificar nuevos objetivos terapéuticos para diversas dolencias .
Aplicaciones industriales: Intermediario químico
En entornos industriales, el This compound se puede utilizar como intermediario químico en la fabricación de tintes, resinas y otros productos químicos que requieren un grupo protector bencílico .
Safety and Hazards
Mecanismo De Acción
Target of Action
Amines, which are part of the compound’s structure, are known to be good nucleophiles . They seldom serve as leaving groups in nucleophilic substitution or base-catalyzed elimination reactions .
Mode of Action
Amines are known to react with carbonyls to form imine derivatives, also known as schiff bases . This reaction is acid-catalyzed and reversible . Amines also react with acid chlorides to form amides , and with sulfonyl groups to form sulfonamides .
Biochemical Pathways
The suzuki–miyaura (sm) cross-coupling reaction, which involves the use of organoboron reagents, is mentioned . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 4-[Benzyl(methyl)amino]butanoic acid are not fully understood yet. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can be complex and may involve both covalent and non-covalent bonds .
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[Benzyl(methyl)amino]butanoic acid may change over time. This could be due to the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 4-[Benzyl(methyl)amino]butanoic acid can vary with different dosages in animal models. Studies have shown that this compound exhibits anticonvulsant activity at a dose of 20 mg/kg in the corazole convulsion test .
Metabolic Pathways
4-[Benzyl(methyl)amino]butanoic acid may be involved in various metabolic pathways. It may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is possible that the compound interacts with transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
4-[benzyl(methyl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-13(9-5-8-12(14)15)10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLUUHAUSAMJSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-[benzyl(methyl)amino]butanoic acid a promising candidate for further research as a potential nootropic agent?
A1: 4-[benzyl(methyl)amino]butanoic acid displays several promising characteristics. Firstly, it possesses antiamnesic properties, suggesting its potential for mitigating memory impairments []. Secondly, it exhibits a dose-dependent effect on the central nervous system, with a sedative effect at 30 mg/kg and a slight stimulating effect at 50 mg/kg []. Lastly, its significant antihypoxic activity, surpassing even piracetam, highlights its potential for protecting against conditions characterized by reduced oxygen supply to the brain []. These combined properties make 4-[benzyl(methyl)amino]butanoic acid a compelling candidate for further investigation in the development of new nootropic drugs.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B233028.png)







